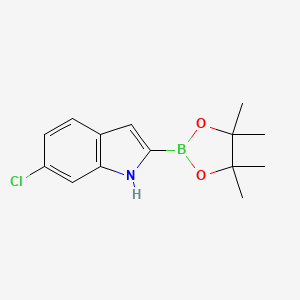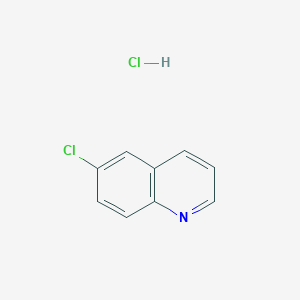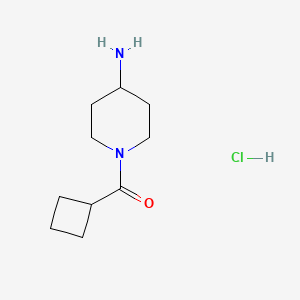
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For example, 2,2,6,6-Tetramethylpiperidine can be synthesized via various methods . A related compound, bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate, has been synthesized and characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, 2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in acetic or sulfuric acid affords 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine in high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2,2,6,6-Tetramethylpiperidine have been analyzed . It has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Applications De Recherche Scientifique
Organic Electronics
Conductive Polymers: This compound is utilized in the synthesis of TEMPO-containing conductive polymers, which are significant in organic electronics due to their electrochemical properties . The structural modification by TEMPO moieties is a key challenge in developing such materials, and this compound serves as a dendrimer-like scaffold that can be integrated into the polymer structure.
Radical Polymerization
Catalytic Oxidant: It acts as a catalytic oxidant in nitroxide-mediated radical polymerization of styrene . This process is crucial for creating high-molecular-weight polymers with controlled structures, which are essential for various industrial applications.
Oxidation Reactions
Alcohol Oxidation: The compound is used in the oxidation of alcohols, particularly in the Anelli oxidation of primary alcohols to aldehydes . This reaction is vital in the synthesis of fine chemicals and pharmaceutical intermediates.
Medicinal Chemistry
Spin Labeling: Due to its stable radical nature, this compound is used in spin labeling for magnetic resonance imaging (MRI) applications . It helps in the visualization of molecular structures and dynamics in biological systems.
Material Chemistry
Solvent Effects Study: The solvent dependence of several properties of this compound is investigated to understand its behavior in different environments . This knowledge is crucial for designing materials with specific characteristics and applications.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: As a boronic acid derivative, it is employed in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Safety And Hazards
Propriétés
IUPAC Name |
(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJGSSDBNDKLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(NC(C1)(C)C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
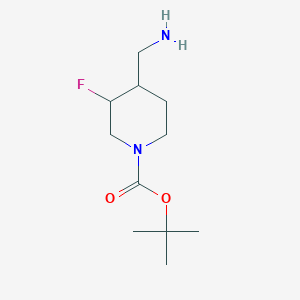
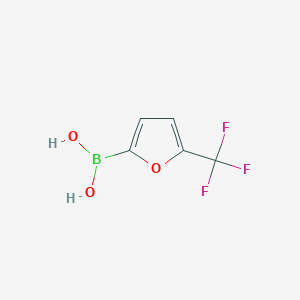

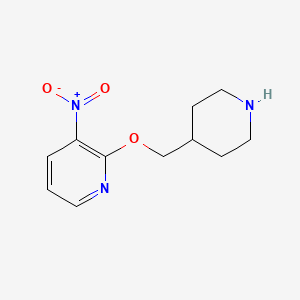
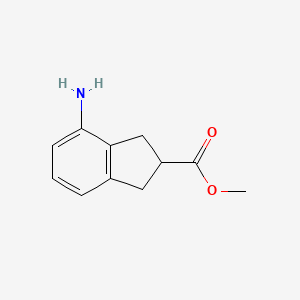
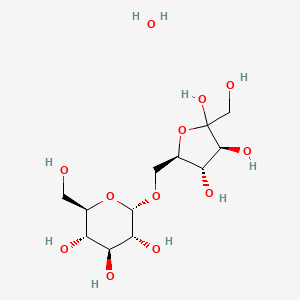
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
